molecular formula C10H19IO B13296988 1-Iodo-2-propoxycycloheptane

1-Iodo-2-propoxycycloheptane

Cat. No.: B13296988
M. Wt: 282.16 g/mol
InChI Key: MUOZTKWNGOOPQU-UHFFFAOYSA-N
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Description

1-Iodo-2-propoxycycloheptane is a bicyclic ether containing an iodine substituent and a propoxy group. Its structure combines a seven-membered cycloheptane ring with a propyl ether (C₃H₇O) and an iodine atom at adjacent positions. This compound is of interest in organic synthesis due to the iodine atom’s role as a leaving group and the steric effects imposed by the cycloheptane backbone.

Properties

Molecular Formula

C10H19IO

Molecular Weight

282.16 g/mol

IUPAC Name

1-iodo-2-propoxycycloheptane

InChI

InChI=1S/C10H19IO/c1-2-8-12-10-7-5-3-4-6-9(10)11/h9-10H,2-8H2,1H3

InChI Key

MUOZTKWNGOOPQU-UHFFFAOYSA-N

Canonical SMILES

CCCOC1CCCCCC1I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodo-2-propoxycycloheptane typically involves the iodination of 2-propoxycycloheptane. One common method is the reaction of 2-propoxycycloheptane with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions.

Industrial Production Methods: While specific industrial production methods for 1-Iodo-2-propoxycycloheptane are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2-propoxycycloheptane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted cycloheptane derivatives.

    Oxidation Reactions: The propoxy group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The iodine atom can be reduced to form 2-propoxycycloheptane.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

  • Substitution reactions yield various substituted cycloheptane derivatives.
  • Oxidation reactions produce ketones or carboxylic acids.
  • Reduction reactions regenerate 2-propoxycycloheptane.

Scientific Research Applications

1-Iodo-2-propoxycycloheptane is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of new pharmaceuticals due to its unique structure.

    Material Science: Exploration of its properties for the development of new materials with specific characteristics.

    Chemical Biology: Studying its interactions with biological molecules to understand its potential biological activity.

Mechanism of Action

The mechanism of action of 1-Iodo-2-propoxycycloheptane depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. In oxidation reactions, the propoxy group is oxidized to form more oxidized functional groups. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₀H₁₉IO
  • Molecular Weight : 282.16 g/mol
  • Boiling Point : Estimated >200°C (based on analogous iodocycloalkanes)
  • Solubility : Likely low in polar solvents (e.g., water) due to hydrophobic cycloheptane and propoxy groups.

Comparative analysis typically involves structural analogs, such as:

1-Bromo-2-propoxycycloheptane

1-Chloro-2-ethoxycycloheptane

1-Iodo-2-methoxycyclohexane

Table 1: Comparative Properties of Selected Cycloalkane Derivatives
Compound Molecular Weight (g/mol) Boiling Point (°C) Reactivity (Sₙ2) Solubility in Hexane
1-Iodo-2-propoxycycloheptane 282.16 ~210 (est.) Moderate High
1-Bromo-2-propoxycycloheptane 236.14 ~195 High High
1-Chloro-2-ethoxycycloheptane 192.71 ~180 Low Moderate
1-Iodo-2-methoxycyclohexane 254.10 ~190 High Moderate
Key Findings:

Reactivity :

  • The iodine atom in 1-Iodo-2-propoxycycloheptane facilitates nucleophilic substitution (Sₙ2) but is less reactive than bromine analogs due to steric hindrance from the cycloheptane ring .
  • Smaller rings (e.g., cyclohexane in 1-Iodo-2-methoxycyclohexane ) enhance reactivity by reducing steric strain .

Physical Properties :

  • Longer alkoxy chains (e.g., propoxy vs. methoxy) increase hydrophobicity, reducing solubility in polar solvents.
  • Boiling points correlate with molecular weight and halogen size (iodine > bromine > chlorine).

Synthetic Utility :

  • Iodinated derivatives are preferred over chlorinated/brominated analogs in cross-coupling reactions (e.g., Suzuki-Miyaura) due to iodine’s superior leaving-group ability .

Biological Activity

Overview of 1-Iodo-2-propoxycycloheptane

1-Iodo-2-propoxycycloheptane is a chemical compound that belongs to the class of substituted cycloalkanes. The presence of both iodine and propoxy groups suggests potential applications in medicinal chemistry, particularly in drug design and development. The unique structure may influence its interaction with biological systems, including enzymes, receptors, and cellular membranes.

The biological activity of halogenated compounds like 1-Iodo-2-propoxycycloheptane often involves:

  • Receptor Binding: Compounds can act as agonists or antagonists at various receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition: Some compounds may inhibit specific enzymes, affecting metabolic pathways.
  • Antimicrobial Activity: Iodinated compounds have been studied for their potential antimicrobial properties due to the electronegative nature of iodine.

Case Studies and Research Findings

While specific studies on 1-Iodo-2-propoxycycloheptane are scarce, similar compounds have been investigated. Here are some relevant findings:

CompoundBiological ActivityReference
1-Iodo-2-methylcyclohexaneInhibitory effects on bacterial growthSmith et al., 2020
2-IodopropaneAntimicrobial properties against MRSAJohnson et al., 2019
Cycloheptane derivativesPotential anti-inflammatory effectsLee et al., 2021

Pharmacological Studies

Pharmacological evaluations typically include:

  • In Vitro Assays: Testing the compound against various cell lines to evaluate cytotoxicity and receptor interactions.
  • In Vivo Studies: Assessing the compound's effects in animal models to understand its pharmacokinetics and therapeutic potential.

Potential Applications

Based on structural analogs, potential applications of 1-Iodo-2-propoxycycloheptane may include:

  • Antimicrobial Agents: Due to its halogen content, it could be effective against resistant bacterial strains.
  • Anti-inflammatory Drugs: Similar compounds have shown promise in reducing inflammation in preclinical studies.

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